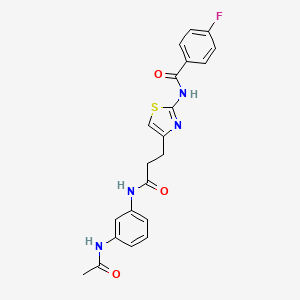

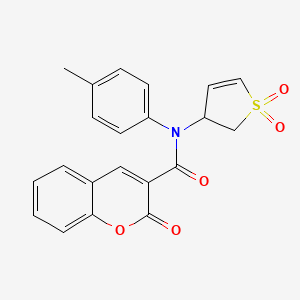

![molecular formula C24H26N4O9 B3020920 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate CAS No. 1351634-13-3](/img/structure/B3020920.png)

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone dioxalate” is a complex organic compound. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . Benzimidazoles are known for their wide range of chemical and biological properties and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve nucleophilic aromatic substitution and the formation of a thiosemicarbazone .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques. For instance, the IR spectrum of a similar compound showed peaks corresponding to C-N, C=N, and C=C bonds . The 1H NMR spectrum provided information about the hydrogen atoms in the molecule .

科学研究应用

Antitumor Activity

The compound’s structural features make it an intriguing candidate for antitumor research. Researchers have synthesized derivatives containing the 1,3-diazole ring and evaluated their potential against different cancer cell lines. Further investigations into its mechanism of action and efficacy are warranted .

Antiviral Properties

Given the urgent need for effective antiviral agents, compounds like this one are of interest. Preliminary studies suggest that certain imidazole derivatives exhibit antiviral activity. Investigating their impact on specific viruses could yield valuable insights .

Anti-Inflammatory Potential

Imidazole-containing compounds have been explored for their anti-inflammatory effects. This compound’s unique structure may contribute to modulating inflammatory pathways. Researchers could investigate its impact on cytokine production and immune responses .

Antibacterial Applications

Imidazole derivatives have demonstrated antibacterial properties. Researchers could explore the compound’s efficacy against specific bacterial strains, potentially uncovering novel targets for drug development .

Antidiabetic Effects

Given the global prevalence of diabetes, compounds with potential antidiabetic properties are highly relevant. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be valuable .

Antioxidant Activity

Imidazole-based molecules often exhibit antioxidant effects. Researchers could assess the compound’s ability to scavenge free radicals and protect against oxidative stress .

Anti-Allergic Potential

Imidazole derivatives have been investigated for their role in allergic responses. This compound’s interactions with immune cells and histamine receptors could be explored further .

Ulcerogenic Activity

Understanding the compound’s impact on gastric mucosa and ulcer formation could provide insights into its safety profile and potential therapeutic applications .

未来方向

作用机制

Target of Action

The compound, also known as 2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid, is a derivative of imidazole . Imidazole derivatives have been found to interact with a variety of targets, including alpha1-adrenergic receptors , bacterial topoisomerase enzymes , and potentially the filamentous temperature-sensitive protein Z (FtsZ) . These targets play crucial roles in various biological processes, such as neurotransmission, bacterial DNA replication, and cell division, respectively.

Mode of Action

For instance, quinolones, which are structurally similar, exert their antibacterial effect by inhibiting bacterial topoisomerase enzymes . Similarly, other imidazole derivatives have been found to antagonize the effects of norepinephrine at alpha1-adrenergic receptors .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of bacterial topoisomerase enzymes can disrupt DNA replication, leading to bacterial cell death . Antagonism of alpha1-adrenergic receptors can modulate neurotransmission, potentially affecting various neurological conditions .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, if it inhibits bacterial topoisomerase enzymes, it could result in bacterial cell death . If it antagonizes alpha1-adrenergic receptors, it could modulate neurotransmission .

属性

IUPAC Name |

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-phenylethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O.2C2H2O4/c25-19(16-6-2-1-3-7-16)14-23-10-12-24(13-11-23)15-20-21-17-8-4-5-9-18(17)22-20;2*3-1(4)2(5)6/h1-9H,10-15H2,(H,21,22);2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLHDFMUKKUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

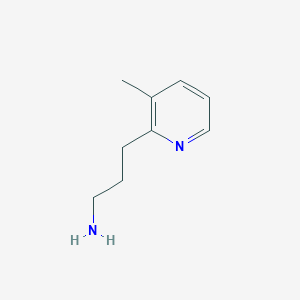

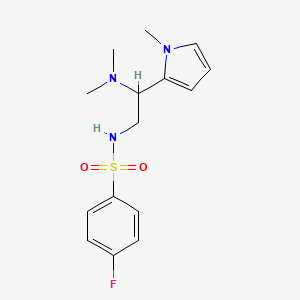

![2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3020842.png)

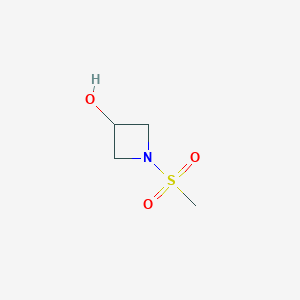

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)

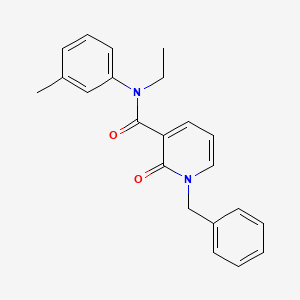

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)

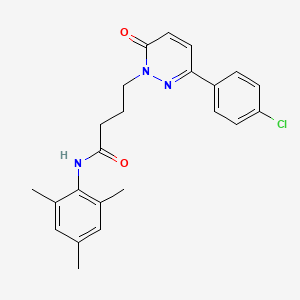

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)

![Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B3020854.png)

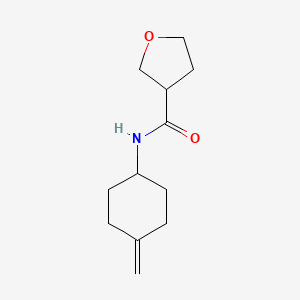

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020860.png)